Cas no 4631-12-3 (N-benzoyl-L-aspartic acid)

N-benzoyl-L-aspartic acid 化学的及び物理的性質

名前と識別子

-

- L-Aspartic acid,N-benzoyl-

- (S)-4-nitro-N-benzoyl-phenylalanine

- AC1L71OK

- L-N-benzoylaspartic acid

- N-Benzoyl-4-nitro-L-phenylalanin

- N-benzoyl-4-nitro-L-phenylalanine

- N-benzoylaspartate

- N-benzoyl-L-(4-nitro)phenylalanine

- N-Benzoyl-L-asparaginsaeure

- N-Benzoyl-L-aspartic acid

- N-Benzoyl-p-nitro-L-phenylalanin

- NSC305273

- Oprea1_130658

- N-Benzoylaspartic acid

- NSC 227406

- NSC 28467

- benzoyl-L-aspartic acid

- CHEMBL3885313

- starbld0048199

- 4631-12-3

- DTXSID10939251

- N-[Hydroxy(phenyl)methylidene]aspartic acid

- 17966-68-6

- N-BENZOYL-ASPARTIC ACID

- CS-0065184

- DJLTZJGULPLVOA-QMMMGPOBSA-N

- F88026

- Benzoylasparaginsaure

- N-Benzoyl-DL-aspartic acid

- (2S)-2-benzamidobutanedioic acid

- SCHEMBL697053

- HY-118093

- DL-Aspartic acid, N-benzoyl-

- (2S)-2-(PHENYLFORMAMIDO)BUTANEDIOIC ACID

- AKOS040752427

- N-benzoyl-L-aspartic acid

-

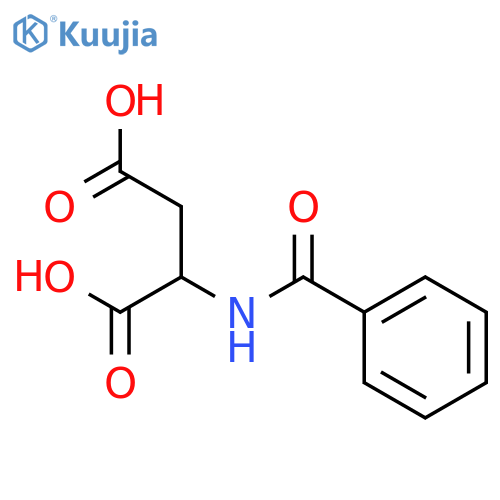

- インチ: InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)

- InChIKey: DJLTZJGULPLVOA-UHFFFAOYSA-N

- ほほえんだ: C(NC(C(O)=O)CC(O)=O)(=O)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 237.06373

- どういたいしつりょう: 237.064

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 104Ų

じっけんとくせい

- 密度みつど: 1.404±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 181 ºC

- ふってん: 502°Cat760mmHg

- フラッシュポイント: 257.4°C

- 屈折率: 1.588

- ようかいど: 微溶性(10 g/l)(25ºC)、

- PSA: 103.7

- LogP: 0.73520

N-benzoyl-L-aspartic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR00E0OE-5g |

N-BENZOYL-ASPARTIC ACID |

4631-12-3 | 95% | 5g |

$52.00 | 2025-02-13 | |

| 1PlusChem | 1P00E0G2-5mg |

N-BENZOYL-ASPARTIC ACID |

4631-12-3 | 98% | 5mg |

$81.00 | 2023-12-17 | |

| Aaron | AR00E0OE-250mg |

N-BENZOYL-ASPARTIC ACID |

4631-12-3 | 95% | 250mg |

$21.00 | 2023-12-15 | |

| A2B Chem LLC | AG52962-10mg |

N-BENZOYL-ASPARTIC ACID |

4631-12-3 | 98% | 10mg |

$40.00 | 2023-12-30 | |

| Aaron | AR00E0OE-1g |

N-BENZOYL-ASPARTIC ACID |

4631-12-3 | 95% | 1g |

$35.00 | 2025-02-13 | |

| 1PlusChem | 1P00E0G2-50mg |

N-BENZOYL-ASPARTIC ACID |

4631-12-3 | 98% | 50mg |

$124.00 | 2024-05-01 | |

| Aaron | AR00E0OE-25g |

N-BENZOYL-ASPARTIC ACID |

4631-12-3 | 95% | 25g |

$104.00 | 2025-02-13 | |

| Aaron | AR00E0OE-100mg |

N-BENZOYL-ASPARTIC ACID |

4631-12-3 | 95% | 100mg |

$14.00 | 2023-12-15 | |

| MedChemExpress | HY-118093-100mg |

N-benzoyl-L-aspartic acid |

4631-12-3 | 98.58% | 100mg |

¥850 | 2024-07-20 | |

| A2B Chem LLC | AG52962-500mg |

N-BENZOYL-ASPARTIC ACID |

4631-12-3 | 98% | 500mg |

$295.00 | 2024-04-20 |

N-benzoyl-L-aspartic acid 関連文献

-

C. C. Barker J. Chem. Soc. 1953 453

-

J. B. Capindale,H. S. Fan Chem. Commun. (London) 1966 227

N-benzoyl-L-aspartic acidに関する追加情報

N-benzoyl-L-aspartic acid (CAS No. 4631-12-3): An Overview of Its Structure, Properties, and Applications in Pharmaceutical Research

N-benzoyl-L-aspartic acid (CAS No. 4631-12-3) is a versatile compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is a derivative of L-aspartic acid, a non-essential amino acid that plays a crucial role in various biological processes. The benzoyl group attached to the amino acid imparts unique chemical and biological properties, making it a valuable molecule for both academic and industrial applications.

The molecular structure of N-benzoyl-L-aspartic acid consists of a benzoyl moiety attached to the nitrogen atom of the L-aspartic acid. This structure can be represented as C10H9NO5, with a molecular weight of approximately 227.18 g/mol. The presence of the benzoyl group significantly influences the compound's solubility, stability, and reactivity, making it suitable for various chemical reactions and biological assays.

In recent years, N-benzoyl-L-aspartic acid has been extensively studied for its potential applications in drug development and medicinal chemistry. One of the key areas of interest is its use as an intermediate in the synthesis of more complex molecules. For instance, researchers have explored its role in the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of peptides but with improved pharmacological properties. These peptidomimetics have shown promise in treating various diseases, including cancer and neurodegenerative disorders.

Another significant application of N-benzoyl-L-aspartic acid is in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The benzoyl group can be strategically incorporated into prodrug designs to enhance their stability during storage and transport, while ensuring that they are efficiently activated once inside the target cells. This approach has been particularly useful in improving the therapeutic index and reducing side effects of certain drugs.

The pharmacological properties of N-benzoyl-L-aspartic acid have also been investigated in several preclinical studies. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-inflammatory effects in vitro and in vivo. The researchers found that these derivatives could effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, without causing significant cytotoxicity. These findings suggest that N-benzoyl-L-aspartic acid and its derivatives may have therapeutic potential in treating inflammatory diseases.

In addition to its pharmacological applications, N-benzoyl-L-aspartic acid has been used as a chiral building block in asymmetric synthesis. Chiral compounds are essential in pharmaceutical research because they can exhibit different biological activities depending on their enantiomeric form. The ability to synthesize enantiomerically pure compounds is crucial for developing safe and effective drugs. Researchers have developed efficient methods to synthesize optically active forms of N-benzoyl-L-aspartic acid, which can be used as starting materials for the synthesis of other chiral molecules.

The environmental impact of chemical compounds is an important consideration in modern pharmaceutical research. Studies have shown that N-benzoyl-L-aspartic acid is biodegradable and does not pose significant environmental risks when used under controlled conditions. This property makes it an attractive choice for green chemistry initiatives, which aim to minimize the environmental footprint of chemical processes.

In conclusion, N-benzoyl-L-aspartic acid (CAS No. 4631-12-3) is a multifaceted compound with a wide range of applications in pharmaceutical research and development. Its unique chemical structure and properties make it a valuable tool for synthesizing complex molecules, developing prodrugs, and exploring new therapeutic avenues. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the field.

4631-12-3 (N-benzoyl-L-aspartic acid) 関連製品

- 58094-18-1(D-Glutamic acid,N-benzoyl-)

- 2901-80-6(Benzoyl-DL-Valine)

- 6094-36-6(Bz-Glu-OH)

- 17966-71-1(Bz-Orn-OH)

- 5699-79-6(BZ-VAL-OH)

- 29880-25-9(N~2~-(Phenylcarbonyl)asparagine)

- 121470-62-0(Bz-Nva-OH)

- 108132-58-7(Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)-)

- 2172232-59-4(3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)

- 20681-51-0(Methyl Cyclohexanepropanoate)